Cas no 2034238-51-0 (N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
- N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-pyrazol-1-ylbenzenesulfonamide
-
- Inchi: 1S/C19H21N3O4S/c1-26-15-19(23,16-6-3-2-4-7-16)14-21-27(24,25)18-10-8-17(9-11-18)22-13-5-12-20-22/h2-13,21,23H,14-15H2,1H3
- InChI Key: AXBGJSWWUDYNDS-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C=CC=N1)(NCC(COC)(C1C=CC=CC=1)O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 554
- XLogP3: 1.4
- Topological Polar Surface Area: 102
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-4281-3mg |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034238-51-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-4281-10mg |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034238-51-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6506-4281-10μmol |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034238-51-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-4281-5μmol |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034238-51-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-4281-20mg |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034238-51-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6506-4281-75mg |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034238-51-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6506-4281-2mg |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034238-51-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6506-4281-30mg |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034238-51-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6506-4281-1mg |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034238-51-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6506-4281-40mg |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034238-51-0 | 40mg |
$140.0 | 2023-09-08 |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Related Literature
-
1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
Additional information on N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Introduction to N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS No. 2034238-51-0)
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, identified by its CAS number 2034238-51-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.
The structural framework of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide incorporates several key pharmacophoric elements that contribute to its potential therapeutic efficacy. The presence of a pyrazole moiety at the para position relative to the benzene ring is particularly noteworthy, as pyrazole derivatives are well-documented for their diverse biological functions, including anti-inflammatory, antiviral, and anticancer properties. Additionally, the sulfonamide group appended to the benzene ring enhances the compound's solubility and bioavailability, which are critical factors in drug design.
The 2-hydroxy-3-methoxy-2-phenylpropyl side chain adds another layer of complexity to the molecule, providing a hydrophilic character that may facilitate interaction with biological targets. This side chain's structural features suggest potential for binding to proteins and enzymes, which is essential for modulating biological pathways. The combination of these structural elements makes N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide a compelling candidate for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological properties. The sulfonamide group is particularly valued for its ability to act as a hydrogen bond acceptor and donor, which is crucial for achieving high affinity and selectivity in drug-target interactions. Studies have shown that sulfonamides can modulate various biological processes by inhibiting key enzymes and receptors involved in disease pathways.
The incorporation of the pyrazole ring into the molecular structure of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is particularly significant, as pyrazole derivatives have been extensively studied for their therapeutic potential. Pyrazole-based compounds exhibit a wide range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins involved in inflammation.
2034238-51-0 (N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide) Related Products
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)




